molecular formula C15H18Cl2N2OS B2628472 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide CAS No. 1181865-44-0

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide

Cat. No.: B2628472
CAS No.: 1181865-44-0
M. Wt: 345.28
InChI Key: VWQAUXGYSPCPSA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the intermediate with 2,5-dichlorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Formation of the sulfanyl group: The final step involves the reaction of the intermediate with a thiol reagent, such as thiourea, under acidic conditions to introduce the sulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)sulfanyl]propanamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichlorophenyl)sulfanyl]propanamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichlorophenyl)sulfanyl]propanamide

Comparison:

  • The position of the chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and binding properties.
  • The presence of different substituents on the phenyl ring can alter the compound’s solubility, stability, and overall biological activity.

Conclusion

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide is a versatile compound with a wide range of applications in scientific research Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-dichlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2OS/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-7-11(16)5-6-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQAUXGYSPCPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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